

A Meta-Analysis of Amy-101 Clinical Trial Data for Periodontitis Research

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the publicly available clinical trial data for **Amy-101**, a novel complement C3 inhibitor, in the context of periodontitis treatment. It is designed to offer researchers, scientists, and drug development professionals an objective comparison of **Amy-101**'s performance against established adjunctive therapies, supported by experimental data and detailed methodologies.

Introduction to Amy-101 and the Complement Cascade in Periodontitis

Periodontitis is a chronic inflammatory disease triggered by a dysbiotic oral microbiome that leads to the destruction of tooth-supporting tissues. The complement system, a crucial part of the innate immune response, plays a significant role in the pathogenesis of periodontitis. Overactivation of the complement cascade, particularly the central component C3, results in the production of pro-inflammatory molecules that drive tissue damage.

Amy-101 is a synthetic cyclic peptide, also known as compstatin Cp40, that acts as a potent inhibitor of complement C3.[1] By binding to C3, **Amy-101** prevents its cleavage into the proinflammatory fragments C3a and C3b, thereby blocking all three complement activation pathways (classical, lectin, and alternative).[1] This targeted approach aims to modulate the host's inflammatory response, reducing the tissue destruction associated with periodontitis.



Amy-101 Phase 2a Clinical Trial (NCT03694444)

A significant body of evidence for the efficacy and safety of **Amy-101** in treating periodontal inflammation comes from a Phase 2a randomized, double-blind, placebo-controlled, split-mouth clinical trial.[2][3][4]

Experimental Protocol: Phase 2a Clinical Trial (NCT03694444)

- Study Design: 39 adult patients with gingivitis and chronic periodontal inflammation were enrolled in a 3-month trial.[1] A split-mouth design was used, where each patient's mouth was randomized to receive either **Amy-101** or a placebo.[1]
- Treatment Regimen: Amy-101 (0.1 mg/site) or placebo was administered via local intragingival injection once a week for three consecutive weeks.[2][4]
- Primary Efficacy Endpoint: The primary outcome was the change in the Modified Gingival Index (MGI) score from baseline. The MGI is a visual assessment of gingival inflammation.[2]
- Secondary Efficacy Endpoints: Secondary outcomes included the change in Bleeding on Probing (BOP), a measure of gingival bleeding upon gentle probing, and the levels of matrix metalloproteinases (MMP-8 and MMP-9) in the gingival crevicular fluid (GCF).[2][4] MMP-8 and MMP-9 are enzymes associated with the breakdown of periodontal tissues.[3]
- Safety Assessments: Safety and tolerability were monitored throughout the trial.[1]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the **Amy-101** Phase 2a clinical trial and provide a comparison with data from studies of established adjunctive therapies for periodontitis, minocycline hydrochloride and doxycycline hyclate, which are used as adjuncts to the standard of care, scaling and root planing (SRP).

Table 1: Efficacy of Amy-101 in Reducing Gingival Inflammation (Phase 2a Trial)[2]



Outcome Measure	Amy-101 (Mean Reduction from Baseline ± SE)	Placebo (Mean Reduction from Baseline ± SE)	LSM Difference (95% CI)	P-value
Modified Gingival Index (MGI) at Day 28	-0.29 ± 0.026	-0.10 ± 0.021	-0.181 (-0.248 to -0.114)	< 0.001
Bleeding on Probing (BOP) % at Day 28	-25% ± 7%	-7% ± 1.5%	-	< 0.001

LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval

Table 2: Efficacy of Amy-101 on Biomarkers of Tissue Destruction (Phase 2a Trial)[2][3]

Biomarker	Time Point	Amy-101 vs. Placebo	P-value
MMP-8 Levels in GCF	Day 60 & 90	Significant Reduction	< 0.05
MMP-9 Levels in GCF	Day 28, 60 & 90	Significant Reduction	< 0.05

GCF: Gingival Crevicular Fluid; MMP: Matrix Metalloproteinase

Table 3: Comparative Efficacy of Adjunctive Periodontitis Therapies



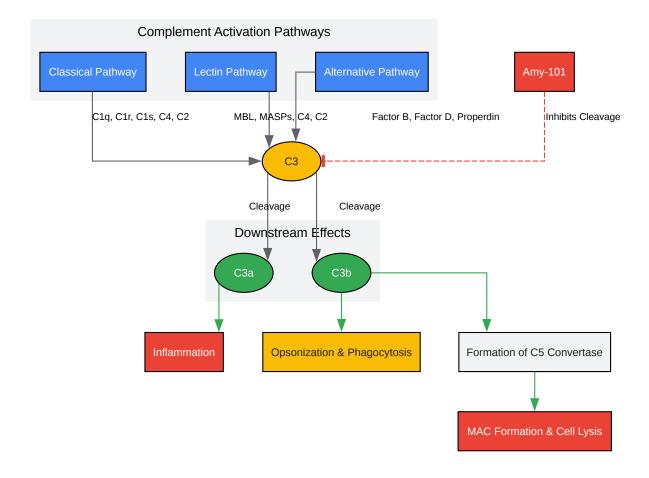
Therapy	Study Population	Primary Outcome	Reported Efficacy
Amy-101	39 patients with gingivitis and chronic periodontitis	Reduction in Modified Gingival Index (MGI)	Statistically significant reduction in MGI and BOP (p < 0.001) at day 28.[2]
Minocycline Hydrochloride (2% gel) + SRP	127 patients with moderate-to-advanced chronic periodontitis	Reduction in Pocket Depth (PD)	Significantly greater reduction in PD, number of deep pockets, and BOP compared to SRP alone (p < 0.05).[5]
Doxycycline Hyclate (20 mg, twice daily) + SRP	190 adult patients with periodontitis	Gain in Clinical Attachment Level (CAL) and reduction in Pocket Depth (PD)	Statistically significant gain in CAL and reduction in PD compared to placebo + SRP.[6]

SRP: Scaling and Root Planing

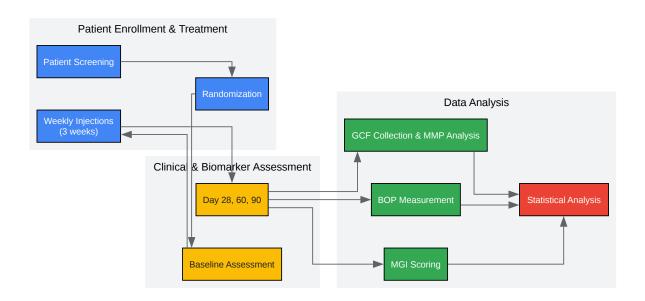
Signaling Pathways and Experimental Workflows Complement Cascade and Amy-101's Mechanism of Action

The following diagram illustrates the three pathways of the complement system converging at C3, and how **Amy-101**'s inhibition of C3 cleavage blocks the downstream inflammatory cascade.









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